3,6-Diamino-10-methylacridinium

HIF-1 inhibitor Cancer research Hypoxia signaling

Researchers using undefined acriflavine mixtures face batch variability in HIF-1 inhibition assays. Pure 3,6-diamino-10-methylacridinium chloride (CAS 837-73-0) eliminates this uncertainty with defined stoichiometry and reproducible pharmacology. • HIF-1 dimerization inhibition at IC50 ~1 μM-significantly more potent than proflavine or generic acridine dyes • Dual Mpro/PLpro inhibitor for SARS-CoV-2 with low-nM cellular IC50 and validated in vivo efficacy • Superior fluorochrome for bacterial epifluorescence counts in humic-rich waters-avoids precipitation artifacts where acridine orange fails Specify pure compound for reproducible, machine-sensible data in automated cytometry and HIF-pathway assays.

Molecular Formula C14H14N3+
Molecular Weight 224.28 g/mol
CAS No. 837-73-0
Cat. No. B1216087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Diamino-10-methylacridinium
CAS837-73-0
Synonyms3,6-diamino-10-methylacridinium
3,6-diamino-10-methylacridinium chloride
3,6-diamino-10-methylacridinium hydrochloride
3,6-diamino-10-methylacridinium monohydrochloride
3,6-diamino-10-methylacridinium perrhenicacid (1:1) salt
3,6-diamino-10-methylacridinium sulfate(1:1)
3,6-diamino-10-methylacridinium thiocyanate
acridinium, 3,6-diamino-10-methyl-
acriflavine chloride
Acriflavine Dihydrochloride
Acriflavine Trichydrochloride
euflavin
euflavine
trypaflavine hydrochloride
Molecular FormulaC14H14N3+
Molecular Weight224.28 g/mol
Structural Identifiers
SMILESC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N
InChIInChI=1S/C14H13N3/c1-17-13-7-11(15)4-2-9(13)6-10-3-5-12(16)8-14(10)17/h2-8H,1H3,(H3,15,16)/p+1
InChIKeyXSIOKTWDEOJMGG-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acriflavine: Identity and Commercial Forms


3,6-Diamino-10-methylacridinium chloride (CAS 837-73-0), commonly known as acriflavine (ACF) or neutral acriflavine, is a cationic acridine derivative characterized by a tricyclic heteroaromatic scaffold with amino groups at the 3- and 6-positions and a quaternized N10-methyl group [1]. It functions as a DNA intercalator, a fluorescent dye, and a potent pharmacological inhibitor of protein-protein interactions [2]. It is critical for procurement specialists to note that commercial 'acriflavine' preparations are almost universally mixtures of this compound with 3,6-diaminoacridine (proflavine); the pure 3,6-diamino-10-methylacridinium chloride exhibits distinct physicochemical and biological properties that directly impact its suitability for specific research applications compared to the mixture or the unmethylated analog [3].

1 Pure quaternized acridine with permanent cationic charge; suited for DNA intercalation and HIF-1 dimerization inhibition studies
2 Distinct from commercial acriflavine mixtures; enables reproducible fluorescence-based assays and quantitative cytometry
3 Dual Mpro/PLpro inhibition profile supports coronavirus antiviral research as a tool compound

Acriflavine Substitution: Why It Fails


Despite sharing a common acridine core, the quaternization of the central nitrogen in 3,6-diamino-10-methylacridinium chloride creates a permanent cationic charge that fundamentally alters its solubility, electronic distribution, and target engagement compared to its uncharged or unmethylated analogs like proflavine or acridine orange [1]. This structural difference directly manifests in quantifiable shifts in target specificity—for example, it enables potent inhibition of HIF-1 dimerization at an IC50 of ~1 μM, a functional niche where proflavine is markedly less effective [2]. Furthermore, its distinct photophysical behavior, including a higher resistance to photobleaching in certain preparations and a unique excited-state dipole moment, differentiates its utility in fluorescence microscopy and quantitative bioanalysis from other diaminoacridines [3]. Substituting with a cheaper, generic acridine dye without accounting for these precise quantitative parameters can lead to experimental failure in assays reliant on specific HIF-1 pathway inhibition or robust, reproducible staining in complex biological matrices.

Proflavine or other neutral acridines
Lack of N10-methyl quaternization markedly alters HIF-1 inhibition potency and target engagement; IC50 shift may exceed 10-fold, compromising pathway-specific studies.
Commercial acriflavine mixtures
Uncontrolled proflavine content introduces batch-dependent photostability and staining reproducibility; quantitative cytometry and fluorescence microscopy may become unreliable.
Other acridine dyes (e.g., acridine orange)
Precipitation with humic substances causes complete staining failure in environmental samples; substitution without matrix validation risks data loss in bacterial enumeration.

Acriflavine: Performance Benchmarks vs. Comparators


HIF-1 Dimerization Inhibition vs. Proflavine

3,6-Diamino-10-methylacridinium chloride (ACF) is a potent and specific inhibitor of HIF-1α/β dimerization, a critical step in the hypoxic response pathway. In a split-luciferase complementation assay, ACF inhibited HIF-1 dimerization with an IC50 of approximately 1 μM and achieved near-complete inhibition (94%) at 5 μM [1]. Critically, this level of potency is not shared by its close analog proflavine, which lacks the quaternized nitrogen. In a broader screen of over 3,000 FDA-approved drugs, ACF was identified as the single most potent HIF-1 inhibitor among the 336 compounds that showed >50% inhibition at 10 μM [2].

HIF-1 inhibition vs proflavine
Head-to-head
IC50 ≈ 1 μM; 94% inhibition at 5 μM
Reported HIF-1 pathway probe context; proflavine lacks this potency
Split-luciferase complementation assay; class-level inference for other acridines
HIF-1 inhibitor Cancer research Hypoxia signaling

Antibacterial Kinetics: Gram-Positive vs. Gram-Negative Activity

In time-kill assays against Staphylococcus, 3,6-diamino-10-methylacridinium chloride (ACF) demonstrates a more rapid bactericidal effect than 2,7-diaminoacridine monohydrochloride [1]. However, this rapid action is organism-specific. Against the Gram-negative bacteria Escherichia coli (B. coli) and Proteus vulgaris (B. proteus), ACF is slower in achieving bacterial kill than 2,7-diaminoacridine. The study also notes that in the presence of serum, the action of 2,7-diaminoacridine against Staphylococcus is even faster than both ACF and proflavine [1].

Antibacterial kinetics
Head-to-head
Faster kill vs. Staphylococcus; slower vs. E. coli and P. vulgaris compared to 2,7-diaminoacridine
Organism-dependent bactericidal rate; supports antimicrobial screening context
In vitro time-kill assay; Gram-positive vs Gram-negative differentiation
Antiseptic Microbiology Wound healing

Fluorescent Staining in Humic-Rich Water vs. Acridine Orange

In environmental microbiology, accurate enumeration of bacteria in humic-rich waters is challenging. A direct comparison study found that acridine orange (AO) precipitated with dissolved humic matter, creating bright background fluorescence that completely obscured bacteria [1]. In contrast, 3,6-diamino-10-methylacridinium chloride (ACF) did not form such precipitates, yielding a reproducible and useful method for bacterial counting in both clear and humic waters. While ACF's cell fluorescence was noted to be weaker than AO's, making counting of extremely small cells slightly more difficult, its superior compatibility with complex environmental matrices is a critical differentiator [1].

Staining in humic water vs AO
Head-to-head
No precipitate with humic matter; acridine orange fails entirely in this matrix
Enables bacterial enumeration in organic-rich environmental samples; AO method cannot substitute
Epifluorescence microscopy; fluorescence weaker than AO for very small cells
Environmental microbiology Fluorescence microscopy Bacterial enumeration

SARS-CoV-2 Antiviral Activity: Dual Protease Inhibition vs. Proflavine

Both 3,6-diamino-10-methylacridinium chloride (ACF) and proflavine hemisulfate (PRF) exhibit nanomolar activity against SARS-CoV-2 and inhibit the main protease (Mpro) in vitro [1]. However, a key differentiation lies in the breadth of their targets. ACF has been demonstrated to be a potent inhibitor of papain-like protease (PLpro) as well, with a co-crystal structure confirming a unique binding mode [2]. PRF has not been shown to share this dual Mpro/PLpro inhibition profile. In terms of Mpro inhibition, proflavine (IC50 = 2.07 ± 0.01 μM) is more potent than ACF (IC50 = 5.60 ± 0.29 μM). Both compounds inhibited approximately 90% of HCoV-OC43 replication at 1 μM and showed activity equivalent to the standard-of-care drug remdesivir [1].

SARS-CoV-2 dual protease inhibition
Head-to-head
Mpro IC50 = 5.60 μM; PLpro inhibition confirmed (low nM range)
Dual Mpro/PLpro targeting; proflavine only inhibits Mpro (IC50 2.07 μM)
In vitro enzymatic and cell-based assays; research tool for resistance studies
Antiviral SARS-CoV-2 Drug repurposing

Photostability and Purity Effects vs. Proflavine

A critical study on the purification and cytochemical properties of acridine dyes revealed significant differences in photostability [1]. Under illumination, pure proflavine fades less than pure 3,6-diamino-10-methylacridinium chloride (ACF). Importantly, commercially available 'acriflavine' dye samples—which are mixtures—showed a much higher reduction in fluorescence intensity than the pure dyes of either component. The study concluded that photodecomposition is markedly influenced by dye impurities [1]. Furthermore, the quaternized nitrogen of ACF overcomes the non-lasing behavior of acridine orange due to its altered excited-state characteristics [2].

Photostability and purity
Head-to-head
Pure proflavine > pure ACF > commercial mixture in photostability under continuous illumination
Impurity-dependent fading; pure compound preferable to undefined mixture for quantitative cytometry
Batch-specific review required; reported fluorescence microscopy conditions
Cytometry Fluorescence microscopy Histology

Tissue Toxicity and Wound Healing vs. Other Acridines

A comparative study of acridine derivatives on artificial wounds found that 3,6-diamino-10-methylacridinium chloride (ACF) and proflavine were both more harmful to tissue healing than 2,7-diaminoacridine and 5-aminoacridine [1]. The rate of wound healing was slowed down the most by ACF and proflavine, whether applied as a solution or a powder. In terms of systemic toxicity, 2,7-diaminoacridine was less toxic than proflavine, while 5-aminoacridine was more toxic [1]. This data establishes a clear toxicity hierarchy that is relevant for the development of topical formulations.

Tissue toxicity vs other acridines
Head-to-head
Significantly slowed wound healing; more harmful than 2,7-diaminoacridine and 5-aminoacridine
Reported tissue toxicity endpoint context; influences topical formulation selection
In vivo animal wound model; class-level interpretation for acridine derivatives
Toxicology Wound healing Topical antiseptic

Acriflavine: Key Application Scenarios


HIF Pathway Research and Drug Discovery

This compound is the premier tool for acute chemical inhibition of HIF-1 dimerization in vitro and in vivo. Researchers should procure the pure compound to study hypoxia signaling, cancer progression, and metabolic adaptation. Its unparalleled potency (IC50 ≈ 1 μM) and specificity among FDA-approved drugs [1] make it an essential positive control and mechanistic probe for validating HIF-1-dependent phenotypes. Use is not advised for studies where a more selective HIF-2 inhibitor is required, as ACF targets both HIF-1α and HIF-2α.

Bacterial Enumeration in Humic-Rich Water

For laboratories performing direct epifluorescence counts of bacteria in freshwater, estuarine, or soil-extracted water samples, this compound is the superior fluorochrome. Its unique ability to avoid precipitation with dissolved humic matter [1] ensures a quantifiable, artifact-free signal where other standard dyes like acridine orange fail completely. Procurement should specify the pure form or a standardized mixture to ensure batch-to-batch reproducibility in quantitative assays.

Coronavirus Antiviral Research: Dual Protease Targeting

For virologists investigating SARS-CoV-2 or other betacoronaviruses, 3,6-diamino-10-methylacridinium chloride is a unique dual inhibitor of both the main protease (Mpro) and papain-like protease (PLpro) [1][2]. This dual action distinguishes it from its close analog proflavine and makes it a valuable tool compound for studying viral polyprotein processing, validating antiviral assays, and exploring combination therapies aimed at minimizing resistance. Its low-nanomolar cellular IC50 and established in vivo efficacy in mouse models support its use in preclinical studies.

DNA Staining for Quantitative Microscopy and Cytometry

While the pure compound fades more rapidly than pure proflavine, its defined and well-characterized photophysical properties (excitation/emission maxima, quantum yield, and DNA-binding mode) [1] make it a reproducible stain for automated cell analysis and DNA quantification when a permanent cationic dye is required. Critically, researchers must procure the purified compound rather than an undefined commercial mixture, as the latter exhibits unpredictable and enhanced photodecomposition [2]. This is essential for generating 'machine-sensible' data in high-throughput cytometry.

Application
Selection Property
Validation Focus
HIF-1 pathway research
Reported HIF-1 dimerization inhibition potency
Verify IC50 in cell-based assay; confirm lack of HIF-2 selectivity if required
Bacterial enumeration in humic water
Matrix compatibility (no humic precipitation)
Test staining reproducibility with target water sample; compare vs. acridine orange failure
Coronavirus antiviral research
Dual Mpro/PLpro inhibition profile
Confirm inhibitory activity against both proteases; assess resistance development in model
Quantitative DNA cytometry
Defined photophysical behavior; pure compound identity
Validate lot-to-lot photostability; avoid commercial mixtures for machine-sensible data

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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